molecular formula C9H11NO B13053577 4-(1-Aminoprop-2-EN-1-YL)phenol

4-(1-Aminoprop-2-EN-1-YL)phenol

Cat. No.: B13053577
M. Wt: 149.19 g/mol
InChI Key: YVLLLFDQHSKYMV-UHFFFAOYSA-N
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Description

4-(1-Aminoprop-2-EN-1-YL)phenol is an organic compound with the molecular formula C9H11NO. It is a derivative of phenol, where the hydroxyl group is substituted with a 1-aminoprop-2-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminoprop-2-EN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an appropriate nucleophile. For example, the reaction of 4-bromophenol with allylamine under basic conditions can yield this compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by purification steps such as recrystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoprop-2-EN-1-YL)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(1-Aminoprop-2-EN-1-YL)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Aminoprop-2-EN-1-YL)phenol involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    Phenol: The parent compound, phenol, has a hydroxyl group attached to a benzene ring.

    4-Aminophenol: Similar to 4-(1-Aminoprop-2-EN-1-YL)phenol but lacks the prop-2-en-1-yl group.

    Allylphenol: Contains an allyl group attached to the phenol ring but lacks the amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and an allyl group on the phenol ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(1-aminoprop-2-enyl)phenol

InChI

InChI=1S/C9H11NO/c1-2-9(10)7-3-5-8(11)6-4-7/h2-6,9,11H,1,10H2

InChI Key

YVLLLFDQHSKYMV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=C(C=C1)O)N

Origin of Product

United States

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